1-[(Butylamino)methyl]naphthalen-2-ol
Description
Properties
IUPAC Name |
1-(butylaminomethyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,16-17H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDLHSPBVMTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Mechanism Elucidation for 1 Butylamino Methyl Naphthalen 2 Ol
Direct Synthetic Approaches
Direct synthetic routes to 1-[(butylamino)methyl]naphthalen-2-ol primarily involve multicomponent reactions that combine a naphthol, an aldehyde, and an amine in a single step. researchgate.net These methods are favored for their operational simplicity and high yields.
Three-Component Condensation Reactions of 2-Naphthol (B1666908), Aldehydes, and Amines
The classical approach to synthesizing 1-aminomethylnaphthols is the Betti reaction, a three-component condensation involving 2-naphthol, an aldehyde (such as formaldehyde (B43269) or benzaldehyde), and an amine. researchgate.netwikipedia.orgnih.gov This reaction is a versatile method for creating a diverse range of aminobenzylnaphthols. scielo.br The process involves mixing the three components, often with a catalyst, to yield the desired product. researchgate.netscielo.br For instance, the reaction of 2-naphthol, benzaldehyde, and butan-1-amine can be performed to produce 1-[(butylamino)(phenyl)methyl]naphthalen-2-ol. nih.gov The use of different aldehydes and amines allows for the synthesis of a wide library of Betti base derivatives. nih.gov
Table 1: Examples of Three-Component Condensation Reactions
| 2-Naphthol Derivative | Aldehyde | Amine | Product | Reference |
|---|---|---|---|---|
| 2-Naphthol | Benzaldehyde | Butan-1-amine | 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol | nih.gov |
| 2-Naphthol | Various Aromatic Aldehydes | Piperidine or Morpholine | 1-(α-Aminoalkyl)-2-naphthol derivatives | bohrium.com |
| Deoxy-isoequilenine | 2-Methoxybenzaldehyde | (S)-(-)-1-Phenylethan-1-amine | Chiral aminomethylnaphthol | scielo.br |
One-Pot Reaction Protocols for Aminomethylation
One-pot syntheses are highly efficient for producing aminomethylated naphthols as they combine multiple reaction steps without isolating intermediates. researchgate.netorientjchem.org This approach is a cornerstone of green chemistry, minimizing waste and energy consumption. orientjchem.org The one-pot synthesis of 1-[(butylamino)(phenyl)methyl]naphthalen-2-ol has been successfully achieved through the reaction of 2-naphthol, benzaldehyde, and butan-1-amine. nih.gov Various catalysts, including N-bromosuccinimide (NBS) and supported ionic liquids, can be employed to facilitate these one-pot reactions under solvent-free conditions. nih.govorgchemres.org These methods offer advantages such as high yields, short reaction times, and simple work-up procedures. orgchemres.orgijcmas.com
Table 2: Catalysts and Conditions for One-Pot Synthesis
| Catalyst | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| None | Solvent-free | 120°C | Straightforward, avoids solvent waste | nih.gov |
| Methane Sulphonic Acid | Grindstone Chemistry | Not specified | Energy efficient, rapid, good yields | ijcmas.com |
| Tannic Acid | Solvent-free (Oil bath) | Not specified | High yield (up to 92.1%), green catalyst | orientjchem.org |
| N-Bromosuccinimide (NBS) | Solvent-free | 60°C | Excellent yields, facile protocol | nih.govnih.gov |
| Fe3O4@SiO2-supported Magnesium Schiff Base Complex | Ethanol | Reflux | Recyclable catalyst, mild conditions | chemmethod.comchemmethod.com |
Solvent-Free Reaction Conditions and Green Chemistry Considerations
In recent years, there has been a significant shift towards environmentally benign synthetic methods. orientjchem.orgijcmas.com Solvent-free reactions, also known as neat reactions, are a key aspect of green chemistry as they eliminate the use of often toxic and volatile organic solvents. nih.govresearchgate.net The synthesis of 1-[(butylamino)(phenyl)methyl]naphthalen-2-ol and related compounds has been effectively carried out under solvent-free conditions, often with heating. nih.govscielo.br For example, reacting 2-naphthol, benzaldehyde, and butan-1-amine at 120°C without a solvent provides the target compound. nih.gov Another green approach is "Grindstone Chemistry," which involves the simple grinding of solid reactants, offering an energy-efficient and scalable alternative. ijcmas.com These methods not only reduce environmental impact but can also lead to improved reaction rates and yields. scielo.brijcmas.com
Mechanistic Investigations of Formation Pathways
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The formation of these Betti bases is believed to proceed through key intermediates.
Role of Ortho-Quinone Methide (o-QM) Intermediates in Mannich Reactions
The Mannich reaction, a fundamental process in the synthesis of these compounds, can involve the formation of highly reactive ortho-quinone methide (o-QM) intermediates. nih.gov These intermediates are generated in situ from the reaction of 2-naphthol with aldehydes in the presence of a catalyst. ijcmas.com The o-QM possesses an activated carbon-carbon double bond, making it susceptible to nucleophilic attack. ijcmas.comnih.gov In the context of Betti base synthesis, the amine acts as the nucleophile, attacking the o-QM to form the final aminomethylated product. ijcmas.com The generation of o-QMs can be influenced by various factors, including the catalyst and reaction conditions. nih.govreading.ac.uk
Analysis of Schiff Base Intermediates in the Aminomethylation Process
An alternative and widely accepted mechanism for the Betti reaction involves the initial formation of a Schiff base (or imine) from the condensation of the aldehyde and the primary amine. wikipedia.orgyoutube.com This Schiff base is then protonated to form a reactive iminium ion. chemmethod.comyoutube.com Subsequently, the electron-rich 2-naphthol acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the C-C bond and, after tautomerization, the final this compound product. wikipedia.orgchemmethod.com The formation of Schiff bases has been studied using various analytical techniques, and their role as key intermediates in numerous condensation reactions is well-established. nih.govrsc.org
Kinetic and Thermodynamic Characterization of Reaction Steps
Detailed quantitative kinetic and thermodynamic parameters, such as rate constants, activation energies, and enthalpy changes for the synthesis of this compound, are not extensively documented in publicly available literature. The focus of many studies is on synthetic efficiency and product yield rather than fundamental physical-organic analysis. researchgate.net However, the general mechanism of the Betti reaction, as a subset of the Mannich reaction, provides a basis for a qualitative understanding of its kinetic and thermodynamic profile. wikipedia.orgwikipedia.org
The reaction proceeds through several equilibrium steps. wikipedia.orgwikipedia.org The first phase is the formation of an iminium ion from the amine and the aldehyde. wikipedia.orgorganicchemistrytutor.com This is followed by the nucleophilic attack of the electron-rich 2-naphthol on the electrophilic iminium ion to form the final product. wikipedia.orgorganicchemistrytutor.com
Catalysis in the Synthesis of this compound and its Analogs
Catalysis is a cornerstone in optimizing the synthesis of Betti bases, improving yields, shortening reaction times, and promoting greener reaction conditions. A wide array of catalytic systems, including homogeneous, heterogeneous, and nanocatalysts, have been explored.
Homogeneous catalysts are soluble in the reaction medium and have been effectively used in Betti-type reactions. These include simple Brønsted acids, Lewis acids, and organocatalysts. numberanalytics.com For example, transition metal salts like copper(II) triflate (Cu(OTf)₂) have been shown to catalyze the three-component coupling of an aldehyde, 2-naphthol, and an amine. researchgate.net Organocatalysts such as (+)-camphor-10-sulfonic acid ((+)-CSA) have also been employed to promote the reaction, sometimes in conjunction with methods like ultrasound irradiation to enhance efficiency. omicsdi.org
| Catalyst | Reactants | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| (+)-Camphor-10-sulfonic acid ((+)-CSA) | 2-naphthol, aromatic aldehydes, 2-aminothiazole | Solvent-free, ultrasound | Effective catalyst for the multicomponent synthesis of thiazole-based Betti bases. | omicsdi.org |
| L-(+)-Tartaric acid | Racemic Betti base, acetone | Acetone, room temp. | Used for the efficient kinetic resolution of a racemic Betti base via enantioselective N,O-deketalization. | acs.org |
| Triethanolammonium acetate (B1210297) ([OHCH2CH2)3NH][OAc]) | 2-naphthol, aldehydes, urea/amides | Solvent-free | A green, reusable ionic liquid catalyst providing high yields without column chromatography. | researchgate.net |
Heterogeneous and nanocatalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and high catalytic activity due to a large surface-area-to-volume ratio. organicchemistrytutor.com For the synthesis of Betti bases, various systems have been developed. Nanocrystalline magnesium oxide (MgO) has been used as a basic catalyst for the reaction in aqueous conditions at room temperature, proving effective for aliphatic amines. researchgate.net Similarly, silica-supported copper(II) triflate (Cu(OTf)₂·SiO₂) has been used as a recyclable catalyst under neat conditions. researchgate.net
A notable example is the use of reverse zinc oxide (ZnO) nanomicelles, which act as nanoreactors in aqueous media, showing high activity and selectivity. rsc.orgnumberanalytics.com Other advanced systems include magnetic nanocomposites, such as Fe₃O₄@SiO₂ functionalized with other catalytic moieties, which allow for easy recovery using an external magnet. researchgate.net
| Catalyst | Reactants | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Reverse ZnO nanomicelles | 2-naphthol, aldehydes, anilines | Water, room temp. | Acts as a highly active, selective, and reusable nanoreactor. | rsc.orgnumberanalytics.com |
| Nanocrystalline MgO | 2-naphthol, aldehydes, aliphatic amines | Water, room temp. | Eco-friendly method; not successful with less nucleophilic aromatic amines. | researchgate.net |
| Cu(OTf)₂·SiO₂ | 2-naphthol, aldehydes, alicyclic amines | Neat, room temp. to 40°C | Effective heterogeneous catalyst, avoids additional co-catalysts. | researchgate.net |
| ZnO@SO₃H@Tropine | 2-naphthol, aldehydes, 2-aminobenzothiazole | Solvent-free, 80°C | A novel, reusable nanoporous catalyst providing excellent yields in short reaction times. | nih.gov |
| Porcine Pancreatic Lipase (PPL) | 2-naphthol, aldehydes, 2-aminothiazole | Toluene, 50°C | A biocatalyst used for a green synthesis methodology under mild conditions. | researchgate.net |
The carbon atom connecting the naphthyl and amino groups in this compound is a stereocenter. Consequently, the development of asymmetric catalytic methods to produce enantiomerically pure or enriched Betti bases is a significant area of research, as these chiral products are valuable as ligands in other asymmetric syntheses. rsc.orgrsc.org
Two primary strategies exist for achieving asymmetry. The first involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between achiral precursors. Chiral Brønsted acids, Lewis acids, and bifunctional organocatalysts have been developed for this purpose. For example, chiral N,N'-dioxide–scandium(III) complexes have been used in the related asymmetric functionalization of 2-naphthols. wikipedia.org Similarly, chiral betaine (B1666868) catalysts have been shown to mediate tandem Mannich-isomerization reactions to construct nonadjacent stereocenters with high enantioselectivity. nih.gov These catalysts often work by creating a chiral environment around the reacting molecules, directing the nucleophilic attack from a specific face of the imine intermediate. nih.gov
The second strategy involves using a chiral starting material, such as a chiral amine, which acts as a chiral auxiliary to direct the stereochemistry of the newly formed center. rsc.org The resulting diastereomeric products can then often be separated, and the auxiliary group may be subsequently removed if desired.
Coordination Chemistry and Ligand Design Applications
1-[(Butylamino)methyl]naphthalen-2-ol as a Ligand Precursor
The structure of this compound, featuring a hydroxyl group and an amino group in close proximity on a rigid naphthyl framework, makes it an excellent precursor for the development of bidentate ligands. The synthesis of such Mannich bases is typically straightforward, often involving a one-pot, three-component reaction between a naphthol, an aldehyde, and an amine. nih.gov This accessibility allows for facile modifications of the ligand structure to tune its steric and electronic properties.
Design Principles for Chelating Ligands Based on Aminonaphthol Scaffolds
Aminonaphthol scaffolds, such as the one found in this compound, are foundational in the design of chelating ligands due to several key principles. The relative positioning of the amino and hydroxyl groups allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal center. The rigid naphthalene (B1677914) backbone imparts a degree of pre-organization to the ligand, which can reduce the entropic penalty of coordination and enhance the stability of the resulting metal complex.
Furthermore, the modular nature of the Mannich reaction, from which these scaffolds are often derived, permits the introduction of a wide variety of substituents. bohrium.comrsc.org By altering the amine and aldehyde components, it is possible to systematically modify the steric bulk and electronic character of the ligand. For instance, the use of chiral amines can lead to the synthesis of enantiomerically pure ligands, which are of significant interest in asymmetric catalysis. nih.gov These chiral aminonaphthol ligands have proven effective in inducing high levels of enantioselectivity in various metal-catalyzed transformations. rsc.org
Exploration of Potential Binding Sites and Coordination Modes (e.g., N,O-donor ligand)
The primary binding sites of this compound for metal ions are the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This classifies it as a potential N,O-bidentate ligand. mdpi.com Upon deprotonation of the phenolic hydroxyl group, the ligand can form a stable, anionic bidentate chelate with a metal ion. The resulting chelate ring is typically a six-membered ring, a favored conformation in coordination chemistry.
The coordination of both the nitrogen and oxygen atoms to a metal center creates a rigidified structure that can influence the geometry and reactivity of the metal complex. The specific coordination mode can be influenced by factors such as the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. The butyl group on the nitrogen atom provides a degree of steric influence that can affect the accessibility of the metal center and the substrate in catalytic applications.
Synthesis and Characterization of Metal Complexes
While specific reports on the synthesis of metal complexes with this compound are not prevalent in the literature, general methodologies for the complexation of similar aminonaphthol and Betti base ligands are well-established. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Complexation with Transition Metals (e.g., in catalytic cycles)
The complexation of N,O-bidentate ligands with transition metals is a common strategy for the development of catalysts. nih.govrsc.orgresearchgate.net The reaction of this compound with salts of transition metals such as palladium(II), copper(II), or zinc(II) would be expected to yield the corresponding metal complexes. The choice of metal is often dictated by the intended catalytic application. For example, palladium complexes are widely used in cross-coupling reactions, while copper and zinc complexes are employed in various other transformations, including asymmetric additions to carbonyl compounds. rsc.orgmdpi.com The synthesis is typically carried out under inert atmosphere to prevent oxidation of the metal center or the ligand.
The following table outlines a general synthetic approach for the complexation of an aminonaphthol ligand with a transition metal, which would be applicable to this compound.
| Step | Procedure | Purpose |
| 1 | Dissolve the aminonaphthol ligand in a suitable organic solvent (e.g., THF, ethanol). | To ensure a homogeneous reaction mixture. |
| 2 | Add a solution of the metal salt (e.g., Pd(OAc)₂, CuCl₂, Zn(OTf)₂) to the ligand solution. | To introduce the metal center for complexation. |
| 3 | Stir the reaction mixture at a specific temperature (e.g., room temperature or reflux). | To facilitate the coordination of the ligand to the metal. |
| 4 | Isolate the resulting metal complex by filtration, precipitation, or crystallization. | To obtain the pure coordination compound. |
Structural Characterization of Formed Coordination Compounds
The structural elucidation of any newly synthesized metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the coordination of the ligand to the metal. Shifts in the resonances of the protons and carbons near the N and O donor atoms upon complexation would provide evidence of binding.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the O-H and N-H stretching bands would indicate the involvement of these groups in coordination. The disappearance or significant shift of the O-H band would suggest deprotonation and coordination of the oxygen atom.
Mass Spectrometry: This technique would be employed to determine the molecular weight of the complex and confirm its composition.
The following table summarizes the expected characterization data for a hypothetical metal complex of this compound.
| Technique | Expected Observation | Information Gained |
| ¹H NMR | Shift in the chemical shifts of protons adjacent to N and O atoms. | Confirmation of ligand coordination. |
| ¹³C NMR | Shift in the chemical shifts of carbons bonded to N and O atoms. | Confirmation of ligand coordination. |
| IR | Disappearance or shift of the O-H stretching band. | Evidence of deprotonation and coordination of the oxygen atom. |
| Mass Spec | Molecular ion peak corresponding to the expected formula of the complex. | Confirmation of the molecular weight and composition. |
| X-ray | Determination of bond lengths, angles, and coordination geometry. | Definitive structural elucidation. |
Potential Catalytic Applications of Metal Complexes Derived from this compound
Based on the catalytic activity of structurally similar aminonaphthol and Betti base complexes, metal complexes of this compound are anticipated to be effective catalysts in a range of organic transformations. The combination of a metal center with a tunable N,O-bidentate ligand framework can lead to highly active and selective catalysts. nih.gov
One of the most promising areas of application is in asymmetric catalysis, particularly if a chiral version of the ligand is used. Chiral aminonaphthol ligands have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. rsc.org The ligand's structure creates a chiral environment around the metal center, which directs the approach of the reactants and controls the stereochemical outcome of the reaction.
Furthermore, palladium complexes of N,O-bidentate ligands have shown utility in various C-H functionalization reactions. mdpi.com The chelation of the ligand to the palladium center can facilitate the activation of C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The steric and electronic properties of the this compound ligand could be tuned to optimize the efficiency and selectivity of such catalytic processes.
The following table presents potential catalytic applications for metal complexes of this compound, based on precedents from related systems.
| Metal | Catalytic Reaction | Potential Product |
| Zinc | Asymmetric addition of diethylzinc (B1219324) to benzaldehyde | Chiral 1-phenylpropan-1-ol |
| Palladium | Suzuki-Miyaura cross-coupling | Biaryl compounds |
| Copper | Henry (nitroaldol) reaction | β-Nitro alcohols |
Asymmetric Catalysis (e.g., in Carbon-Carbon Bond Formation)
Despite the structural features of this compound that suggest potential as a chiral ligand, a comprehensive review of scientific literature reveals a notable absence of its specific application in asymmetric carbon-carbon bond formation. Searches for its use as a primary ligand in catalytic reactions such as asymmetric alkylations, aldol (B89426) reactions, or Michael additions have not yielded any specific research findings.
The field of asymmetric catalysis is rich with a variety of chiral ligands, many of which are derived from naphthol backbones. For instance, derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are extensively used in a wide array of enantioselective C-C bond-forming reactions. Similarly, Betti bases, which are 1-(α-aminoalkyl)-2-naphthol derivatives, have been explored as chiral ligands and catalysts. An example of a related Betti base is 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol, which has been synthesized and characterized. nih.govresearchgate.net However, the specific compound this compound, which lacks the additional phenyl group of the Betti base, does not appear in the literature as a ligand for the aforementioned asymmetric catalytic transformations.
While the synthesis of various 1-(α-aminoalkyl)-2-naphthol derivatives is well-documented, the focus of these studies is often on the synthetic methodology itself rather than the catalytic applications of the products. researchgate.net Research in asymmetric catalysis has explored numerous chiral β-amino alcohols and other ligand scaffolds for their efficacy in inducing stereoselectivity in carbon-carbon bond-forming reactions. mdpi.comnih.govresearchgate.net However, within this extensive body of work, this compound is not mentioned as a successful or even an investigated ligand.
Therefore, there is currently no available data to populate a table on its performance in asymmetric C-C bond formation or to provide detailed research findings on this specific topic. The scientific community has, to date, not published any studies detailing the use of this compound for this purpose.
Chemical Derivatization and Analog Synthesis for Structure Function Relationships
Modification of the Butylamino Moiety and its Impact on Molecular Properties
The synthesis of 1-[(butylamino)methyl]naphthalen-2-ol and its analogs is often achieved through a one-pot, three-component Betti reaction, which involves the condensation of 2-naphthol (B1666908), an aldehyde, and an amine. nih.govresearchgate.net The identity of the amine component is a critical determinant of the final product's properties. By substituting butan-1-amine with other primary or secondary amines, a diverse library of compounds can be generated. For instance, the use of dimethylamine yields the analogous compound 1-[(Dimethylamino)(phenyl)methyl]naphthalen-2-ol. nih.gov
Modifications to the amino moiety directly influence several key molecular properties:
Hydrogen Bonding: The secondary amine in the parent compound allows for an intramolecular O-H···N hydrogen bond, which stabilizes the molecular conformation. nih.govresearchgate.netnih.gov Altering the steric bulk or electronic nature of the alkyl groups on the nitrogen atom can change the strength and geometry of this hydrogen bond.
Crystal Packing: Changes in the amino group can alter intermolecular interactions, such as C-H···O hydrogen bonds, leading to different crystal packing arrangements. nih.govresearchgate.net For example, the crystal structure of 1-[(butylamino)(phenyl)methyl]naphthalen-2-ol is characterized by helical chains formed through such interactions. researchgate.net
| Amine Moiety | Example Modifier | Predicted Impact on Lipophilicity | Potential Effect on H-Bonding | Reference Analogs |
|---|---|---|---|---|
| Primary Alkylamine | Methylamine | Decrease | Minimal change to intramolecular H-bond | - |
| Secondary Dialkylamine | Dimethylamine | Decrease | Tertiary amine; no N-H donor | nih.gov |
| Cyclic Secondary Amine | Piperidine/Morpholine | Variable; Morpholine may increase polarity | Tertiary amine; no N-H donor | bohrium.com |
| Aromatic Amine | 2-Aminobenzothiazole | Increase | Maintains N-H donor; potential for π-stacking | researchgate.netnih.gov |
Functionalization and Substitution on the Naphthalene (B1677914) Ring System
The naphthalene core provides a broad canvas for introducing various functional groups to tune the electronic and steric properties of the molecule. While traditional electrophilic aromatic substitution reactions on naphthols can be difficult to control regioselectively, modern synthetic methods offer more precise pathways for functionalization. researchgate.net
Key strategies for modifying the naphthalene ring include:
Directed C-H Functionalization: This approach uses a directing group to guide the addition of substituents to specific positions on the aromatic ring. This has been a key area of development for achieving regioselective synthesis of polysubstituted naphthalene derivatives. researchgate.net
Ruthenium-Catalyzed Reactions: Three-component reactions catalyzed by ruthenium can achieve remote C-H functionalization, allowing for the modular synthesis of multifunctional naphthalenes from simpler precursors. rsc.org
Electrophilic Cyclization: Substituted 2-naphthols and other naphthalene derivatives can be synthesized through the electrophilic cyclization of alkynes, a method that accommodates a variety of functional groups. nih.gov
| Substituent | Position | Potential Synthetic Method | Predicted Effect on Molecular Properties |
|---|---|---|---|
| Bromo (Br) | C6 | Directed C-H functionalization | Increases molecular weight; modulates electronic properties; potential for further cross-coupling reactions. |
| Methoxy (OCH₃) | C4 | Electrophilic Cyclization of substituted precursors | Electron-donating; increases polarity and potential for H-bonding. |
| Alkyl Group | Remote positions | Ruthenium-catalyzed C-H functionalization | Increases lipophilicity and steric bulk. |
Stereoselective Synthesis of Chiral Derivatives and Enantiomer Separation
The Betti reaction used to synthesize this compound creates a chiral center at the carbon atom linking the naphthalene ring, the amino group, and the methyl group (derived from acetaldehyde in a theoretical synthesis, or a phenyl group if benzaldehyde is used as in many cited examples). nih.gov The standard synthesis results in a racemic mixture of two enantiomers. The separation and study of individual enantiomers are crucial, as they often exhibit different biological activities. wvu.edu
Two primary approaches are used to obtain enantiomerically pure compounds:
Enantiomer Separation (Resolution): This involves separating the racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method. nih.govnih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are frequently used for this purpose. nih.govmdpi.com Another technique is capillary electrophoresis (CE), which uses a chiral selector dissolved in the running buffer to form transient diastereomeric complexes that migrate at different velocities. wvu.edunih.gov
Stereoselective Synthesis: This approach aims to produce a single enantiomer directly. For Betti-type reactions, this can be achieved by using chiral ligands or catalysts that control the stereochemical outcome of the reaction. nih.gov
| Technique | Principle | Common Chiral Selector/Stationary Phase | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Polysaccharide derivatives (e.g., Chiralpak®). mdpi.com | High resolution; applicable for preparative scale. nih.gov | Can require significant method development. |
| Chiral Capillary Electrophoresis (CE) | Formation of transient diastereomeric complexes with a chiral selector in the buffer, leading to different electrophoretic mobilities. wvu.edu | Cyclodextrins. nih.gov | High efficiency; low sample and solvent consumption. | Typically analytical scale; lower capacity than HPLC. |
| Indirect Method | Derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. wvu.edunih.gov | Chiral derivatizing agents. | Uses standard equipment. | Requires an additional reaction step; the derivatizing agent must be pure. |
Synthesis of Polyfunctional Analogs and Complex Molecular Architectures
The three-component nature of the Betti reaction is highly amenable to combinatorial synthesis, allowing for the creation of complex and polyfunctional molecules in a single step. By varying the 2-naphthol, aldehyde, and amine components, researchers can build large libraries of structurally diverse analogs.
For example, complex molecular architectures have been synthesized by:
Incorporating Heterocyclic Amines: Using amines like 2-aminobenzothiazole derivatives in the reaction leads to products with added heterocyclic systems, which have been evaluated as potential pesticidal or antiproliferative agents. researchgate.netnih.gov
Using Complex Aldehydes or Amines: An entire functional molecule can be introduced as one of the three components. For instance, a steroid derivative containing a primary amine was used in a Betti-type reaction with 2-naphthol and benzaldehyde to synthesize a complex naphthol-steroid conjugate. asianpubs.org
Post-Synthesis Modification: The initial Betti product can be further modified. For example, analogs of the related antifungal agent Naftifine have been synthesized through multi-step sequences involving Mannich-type reactions followed by reduction and dehydration. mdpi.com
| Modification Strategy | Reactants Used | Resulting Molecular Architecture | Reference |
|---|---|---|---|
| Incorporate Heterocyclic Amine | 2-Naphthol + Heteroaryl Aldehyde + Substituted 2-Aminobenzothiazole | β-Naphthol core linked to a benzothiazole via an amino-heteroaryl methyl bridge. | nih.gov |
| Incorporate Steroid Moiety | 2-Naphthol + Benzaldehyde + Amino-functionalized Androsterone | A steroid skeleton attached to the amino group of the Betti base. | asianpubs.org |
| Incorporate Antiproliferative Moiety | 2-Naphthol + Various Aldehydes + 2-Aminobenzothiazole | 1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives. | researchgate.net |
Advanced Spectroscopic and Diffraction Techniques for Material Science Research
Solid-State NMR Spectroscopy for Local Structure and Dynamics in Amorphous and Crystalline Solids
Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique used to probe the local chemical environment and dynamics of atomic nuclei in solid materials. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in solid samples, these interactions provide rich structural information. youtube.comyoutube.com
For a crystalline or amorphous solid of 1-[(Butylamino)methyl]naphthalen-2-ol , ssNMR would be instrumental in:
Structural Elucidation: Providing information on the local environment of specific atoms (e.g., ¹³C, ¹⁵N, ¹H). Chemical shifts are highly sensitive to the electronic environment, bond lengths, and angles, allowing for the differentiation of atoms in different parts of the molecule.
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound will typically yield distinct ssNMR spectra due to variations in crystal packing and intermolecular interactions. This makes ssNMR a definitive tool for identifying and characterizing polymorphism.
Conformational Analysis: The technique can reveal details about the conformation of the butylamino side chain and the orientation of the naphthol moiety in the solid state.
Intermolecular Interactions: ssNMR can probe hydrogen bonding, such as the interaction between the hydroxyl group and the amine nitrogen, which is a common feature in Betti bases. nih.gov
Dynamics: By measuring relaxation times and using variable temperature experiments, ssNMR can characterize the motion of specific molecular segments, such as the rotation of the butyl group or other dynamic processes within the crystal lattice. youtube.com
No specific ssNMR studies or corresponding spectral data for This compound have been reported in the reviewed literature.
Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphic Studies
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of solid materials. It provides information on the crystalline nature, crystal structure, and phase purity of a sample. When an X-ray beam interacts with a crystalline material, it is diffracted in a pattern of peaks that is characteristic of the specific crystal lattice, governed by Bragg's Law. sigmaaldrich.com
A PXRD analysis of This compound would provide the following insights:
Crystallinity Assessment: The presence of sharp peaks in the diffraction pattern would confirm that the sample is crystalline, whereas a broad, featureless halo would indicate an amorphous solid.
Phase Identification: Each crystalline solid has a unique PXRD pattern that serves as a "fingerprint." This allows for the identification of the compound and the detection of any crystalline impurities.
Polymorphic Screening: Different polymorphs of a compound possess different crystal structures and will, therefore, produce distinct PXRD patterns. sigmaaldrich.com PXRD is a primary tool used to screen for and identify different polymorphic forms of a substance.
Unit Cell Determination: The positions of the diffraction peaks can be used to determine the dimensions and symmetry of the unit cell, which is the fundamental repeating unit of a crystal.
While detailed PXRD studies on This compound are not available, a study on the related compound 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol reported its crystal data, confirming an orthorhombic crystal system. nih.gov This demonstrates the utility of diffraction in characterizing the fundamental crystallographic parameters of Betti bases.
Table 1: Example Crystal Data for a Related Betti Base Derivative This table presents crystallographic data for the related compound 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol to illustrate the type of information obtained from X-ray diffraction analysis. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₁H₂₃NO |
| Crystal System | Orthorhombic |
| a (Å) | 10.842 |
| b (Å) | 16.651 |
| c (Å) | 9.787 |
| Volume (ų) | 1766.9 |
| Z (Molecules per unit cell) | 4 |
Advanced Vibrational Spectroscopy Techniques for Solid-State Characterization (e.g., Micro-Raman, ATR-FTIR)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These vibrations are specific to the chemical bonds and functional groups within a molecule, making the techniques excellent for chemical identification and structural analysis. youtube.com Attenuated Total Reflectance (ATR) is a sampling technique for FTIR that allows for the direct analysis of solid and liquid samples with minimal preparation. nih.govyoutube.com
Application of these techniques to solid This compound would enable:
Functional Group Analysis: ATR-FTIR and Raman spectra would confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group, N-H stretching and bending modes of the secondary amine, C-H vibrations of the butyl and naphthyl groups, and C=C stretching of the aromatic naphthalene (B1677914) ring.
Hydrogen Bonding Investigation: The position and shape of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding. A broad O-H band at a lower wavenumber would indicate strong intermolecular or intramolecular hydrogen bonding.
Polymorph Differentiation: Different polymorphs can exhibit subtle but distinct differences in their vibrational spectra due to variations in their crystal packing and intermolecular interactions. These spectral fingerprints can be used to distinguish between different solid forms.
Chemical Mapping (Micro-Raman): Micro-Raman spectroscopy could be used to analyze the chemical homogeneity of a sample on a microscopic scale, identifying different components or phases within a mixture.
Although no specific, detailed vibrational spectra for This compound were found, the general characteristic bands for related structures are well-understood. For instance, the N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹, while the aromatic C=C stretching vibrations of the naphthalene ring would be expected in the 1400-1600 cm⁻¹ range. nih.gov
Table 2: Expected Vibrational Modes for this compound This table outlines the expected regions for key vibrational modes based on general principles of vibrational spectroscopy. Specific values would need to be determined experimentally.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |
| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 (Broad) | Naphthol -OH |
| N-H Stretch | 3300 - 3500 | Butylamino -NH |
| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Butyl Group |
| Aromatic C=C Stretch | 1400 - 1600 | Naphthalene Ring |
| C-N Stretch | 1080 - 1360 | Amine |
| C-O Stretch | 1200 - 1300 | Phenolic -OH |
Q & A
What are the established synthetic routes for 1-[(Butylamino)methyl]naphthalen-2-ol, and how can reaction conditions be optimized for higher yields?
Basic : The synthesis typically involves a Mannich-type reaction, combining naphthalen-2-ol with butylamine and formaldehyde under acidic or basic conditions. Solvents like ethanol or dichloromethane are used at 60–100°C for 5–24 hours .
Advanced : To optimize yields, employ kinetic studies to identify rate-limiting steps. Adjust parameters like solvent polarity (e.g., switching from ethanol to DMF for better amine solubility), catalyst loading (e.g., 10 mol% HCl vs. 5 mol%), and stepwise temperature control (e.g., 80°C for initial condensation, followed by 25°C for crystallization). Monitor intermediates via TLC or HPLC to minimize side reactions like over-alkylation .
Which characterization techniques are critical for confirming the structure and purity of this compound?
Basic : Use - and -NMR to verify the presence of the butylamino methyl group (δ ~2.8–3.2 ppm for CH-N) and aromatic protons. FT-IR can confirm hydroxyl (3200–3500 cm) and amine (1550–1650 cm) groups .
Advanced : For structural ambiguities (e.g., tautomerism or stereoisomerism), employ single-crystal X-ray diffraction (as in ) or 2D NMR (COSY, NOESY). High-resolution mass spectrometry (HRMS) with <2 ppm error ensures molecular formula accuracy. Purity assessment via DSC (melting point consistency) and elemental analysis (±0.3% for C, H, N) is recommended .
How can researchers integrate theoretical frameworks to predict the reactivity or bioactivity of this compound?
Basic : Apply QSAR models using descriptors like logP, H-bond donors, and molecular weight to predict solubility or membrane permeability. Density Functional Theory (DFT) can calculate frontier molecular orbitals to assess redox potential .
Advanced : Develop machine learning models trained on analogous naphthol derivatives (e.g., from PubChem or Reaxys datasets) to predict reaction pathways or enzyme inhibition. Molecular docking (AutoDock Vina) against targets like cytochrome P450 or kinases can guide bioactivity studies .
What methodologies are used to evaluate the biological activity of this compound?
Basic : Perform in vitro enzyme inhibition assays (e.g., acetylcholinesterase or tyrosinase) at 10–100 µM concentrations. Cytotoxicity screening via MTT assays in HEK-293 or HeLa cells provides preliminary safety data .
Advanced : For mechanistic insights, use fluorescence quenching to study protein binding (e.g., BSA or DNA) or LC-MS/MS to identify metabolic products in hepatic microsomes. In vivo models (e.g., zebrafish embryos) can assess developmental toxicity .
How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?
Advanced : Conduct meta-analysis of literature (e.g., Web of Science entries) to identify variables like solvent purity or assay protocols. Reproduce key studies under standardized conditions (e.g., USP-grade reagents, controlled humidity). Use statistical tools (ANOVA, Tukey’s test) to quantify batch-to-batch variability .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in amber glass to prevent photodegradation. Disposal via EPA-approved incineration (≥800°C) minimizes environmental release .
Advanced : For in vitro toxicology, follow OECD Guidelines 423 (acute oral toxicity) or 471 (Ames test). LC values in Daphnia magna or algae models (OECD 202/201) assess aquatic toxicity .
What advanced computational methods elucidate the reaction mechanisms of this compound?
Advanced : Use Gaussian 16 for transition state analysis (e.g., nucleophilic substitution at the methylene group). Molecular dynamics simulations (GROMACS) model solvent effects on reaction kinetics. IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
